(3S,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-1-hydroxy-3-oxopropyl)azetidin-2-one

Catalog No.
S13889279
CAS No.
M.F
C31H25F2NO4
M. Wt
513.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)...

Product Name

(3S,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-1-hydroxy-3-oxopropyl)azetidin-2-one

IUPAC Name

(3S,4S)-1-(4-fluorophenyl)-3-[(1R)-3-(4-fluorophenyl)-1-hydroxy-3-oxopropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one

Molecular Formula

C31H25F2NO4

Molecular Weight

513.5 g/mol

InChI

InChI=1S/C31H25F2NO4/c32-23-10-6-21(7-11-23)27(35)18-28(36)29-30(34(31(29)37)25-14-12-24(33)13-15-25)22-8-16-26(17-9-22)38-19-20-4-2-1-3-5-20/h1-17,28-30,36H,18-19H2/t28-,29-,30-/m1/s1

InChI Key

KCDGCYKAIDGGLM-IDZRBWSNSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)C(CC(=O)C5=CC=C(C=C5)F)O

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)[C@@H](CC(=O)C5=CC=C(C=C5)F)O

The compound (3S,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-1-hydroxy-3-oxopropyl)azetidin-2-one is a complex organic molecule characterized by its unique azetidinone structure. With the molecular formula C31H27F2NO3C_{31}H_{27}F_{2}NO_{3} and a molecular weight of approximately 499.55 g/mol, this compound features multiple functional groups, including benzyloxy and fluorophenyl moieties, contributing to its potential biological activities and applications in medicinal chemistry.

Involving this compound typically include:

  • Reduction Reactions: The azetidinone can undergo reduction to yield various derivatives, particularly important in synthesizing biologically active compounds.
  • Substitution Reactions: The presence of the benzyloxy group allows for nucleophilic substitution reactions, which can modify the compound's properties and enhance its biological activity.
  • Hydrolysis: The hydrolysis of the carbonyl group can lead to the formation of hydroxyl derivatives, which may exhibit different pharmacological profiles.

This compound is noted for its potential biological activities, particularly as an intermediate in the synthesis of ezetimibe, a well-known cholesterol absorption inhibitor. Ezetimibe selectively inhibits the intestinal uptake of cholesterol and related phytosterols, making this compound significant in lipid-lowering therapies. Studies suggest that derivatives of this azetidinone could possess anti-inflammatory and anti-cancer properties due to their structural similarities to other bioactive compounds.

The synthesis of (3S,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-1-hydroxy-3-oxopropyl)azetidin-2-one involves several steps:

  • Formation of Azetidinone Core: The initial step typically includes the condensation of appropriate amine and carbonyl precursors to form the azetidinone structure.
  • Introduction of Functional Groups: Subsequent reactions introduce the benzyloxy and fluorophenyl groups through electrophilic aromatic substitution or similar methods.
  • Chiral Resolution: Chiral catalysts may be employed to ensure the desired stereochemistry is achieved during synthesis, particularly for the (R) and (S) configurations.

The synthesis process has been optimized to achieve high enantiomeric purity, often exceeding 97% .

The primary application of this compound lies in pharmaceutical development, particularly as an intermediate in synthesizing ezetimibe. Its unique structure may also lend itself to research in:

  • Cholesterol Management: As a precursor for lipid-lowering drugs.
  • Drug Development: Potential use in creating novel therapeutics targeting various diseases, including cardiovascular disorders.

Interaction studies focus on understanding how this compound interacts with biological targets, particularly enzymes involved in cholesterol metabolism. Research indicates that derivatives can modulate enzyme activity and influence lipid profiles in vivo. The binding affinity and inhibition kinetics are essential parameters evaluated through various biochemical assays.

Several compounds share structural similarities with (3S,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-1-hydroxy-3-oxopropyl)azetidin-2-one, allowing for a comparative analysis:

Compound NameCAS NumberSimilarity IndexKey Features
Ezetimibe163222-32-00.90Cholesterol absorption inhibitor
(3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-[4-(benzyloxy)phenyl]-3-azetidinepropanoic Acid204589-82-20.94Related azetidinone with potential bioactivity
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide849217-60-30.69Different mechanism but similar aromatic features
(3R,4S)-3-Hydroxy-4-phenylazetidin-2-one132127-34-50.54Simple azetidinone structure

This comparison highlights the unique aspects of the target compound while illustrating its relevance within a broader context of similar chemical entities.

XLogP3

5.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

513.17516460 g/mol

Monoisotopic Mass

513.17516460 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

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